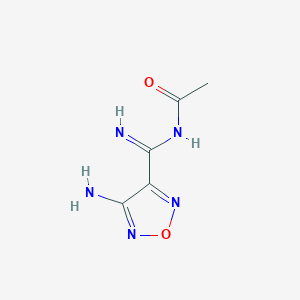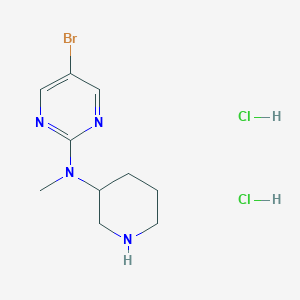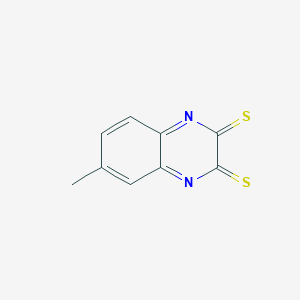![molecular formula C15H23N3 B12347365 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole ring. This is followed by alkylation reactions to introduce the 2-methylpropyl and propan-1-amine groups. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzimidazole ring and the amine group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
科学的研究の応用
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.
作用機序
The mechanism of action of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The amine group may participate in hydrogen bonding or ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-methyl-1-propanamine: A simpler amine compound with similar structural features but lacking the benzimidazole ring.
2-methyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the propan-1-amine group.
1-propanamine, 2-methyl-N-(2-methylpropyl): Similar in structure but with different substituents on the benzimidazole ring.
Uniqueness
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is unique due to its combination of the benzimidazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties
特性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
2-methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)9-18-13-8-6-5-7-12(13)17-15(18)14(16)11(3)4/h5-8,10-11,14H,9,16H2,1-4H3 |
InChIキー |
QADQCKCDAZCMNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)





![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)



![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
